Naftifin

Übersicht

Beschreibung

Synthesis Analysis

Naftifine synthesis has evolved over the years, with key studies highlighting its production methodologies. Sanghavi and Samarth (1994) demonstrated an improved synthesis using phase transfer catalysis, enhancing the yield through optimized reaction conditions and catalyst evaluation. Alternatively, a study in 2018 outlined two efficient approaches for synthesizing naftifine and its analogues, employing Mannich-type reactions as the crucial step, showcasing versatility in synthetic routes (Sanghavi & Samarth, 1994; Molecules, 2018).

Molecular Structure Analysis

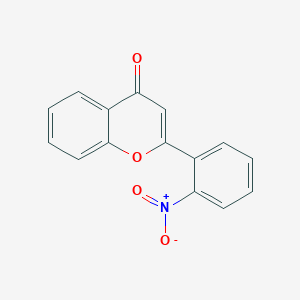

The molecular structure of naftifine is crucial for its antifungal activity, with the tertiary allylamine function being a prerequisite for its efficacy against fungi. Structural variations, particularly in the phenyl ring, significantly influence its biological activity, as outlined by Stütz et al. (1986), providing a foundation for understanding its structure-activity relationships (Stütz et al., 1986).

Chemical Reactions and Properties

Naftifine's chemical properties, especially its interaction with fungal sterol biosynthesis pathways, underscore its antifungal potency. Ryder and Seidl (1984) highlighted its inhibition of ergosterol biosynthesis in Candida albicans, showcasing a dose-dependent ergosterol reduction and squalene accumulation, pinpointing the blocking of fungal squalene epoxidation as its primary action (Ryder & Seidl, 1984).

Physical Properties Analysis

The physical properties of naftifine, including solubility and stability, are critical for its formulation and effectiveness. Uzqueda et al. (2006) explored complexation with cyclodextrins to improve naftifine's solubility in basic aqueous solutions, demonstrating the versatility in enhancing its physicochemical characteristics for better therapeutic outcomes (Uzqueda et al., 2006).

Chemical Properties Analysis

Naftifine's chemical properties facilitate its antifungal activity, with its mechanism involving the inhibition of squalene epoxidase, leading to the accumulation of squalene and a reduction in ergosterol synthesis. This mechanism is distinct from other antifungal agents, providing naftifine with a unique therapeutic profile (Monk & Brogden, 1991).

Wissenschaftliche Forschungsanwendungen

Transunguale Applikation

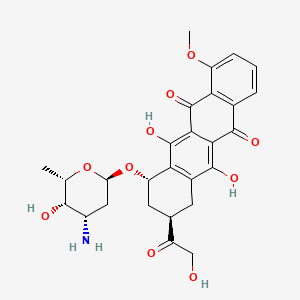

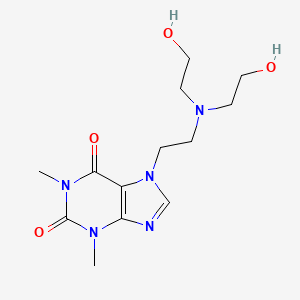

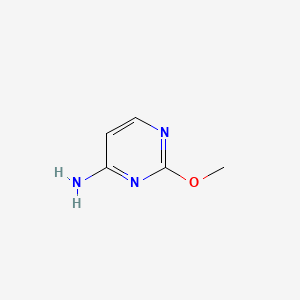

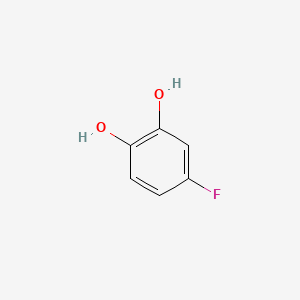

Naftifin hat potenzielle Anwendungen in transungualen Arzneimittelabgabesystemen. Forschungsergebnisse haben gezeigt, dass this compound zur Behandlung von Pilzinfektionen der Haut, insbesondere Onychomykose, die die Nägel betrifft, eingesetzt werden kann {svg_1}. Die menschliche Nagelbarriere stellt jedoch eine Herausforderung für eine effektive Behandlung dar. Studien haben this compound-Polymergele für die Nagellackierung mit Eudragit RL100 entwickelt, die eine geringe Penetration in den Nagel zeigten. Die Einarbeitung von Thioglykolsäure in Formulierungen führte zu einer erhöhten Anreicherung des Antimykotikums in den Nagelschichten {svg_2}.

Antifungale Aktivität

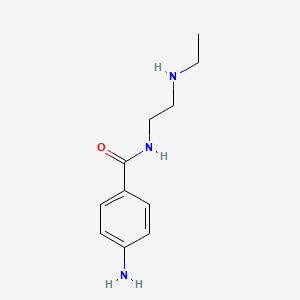

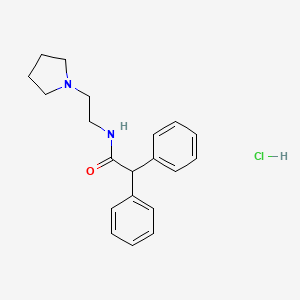

This compound zeigt antifungale Aktivität gegen ein breites Spektrum von Organismen, darunter verschiedene Dermatophyten und Candida-Arten. Es ist in vitro fungizid gegen Organismen wie Trichophyton rubrum und fungistatisch gegen Candida albicans {svg_3}. Dies macht es zu einer wertvollen Verbindung bei der Entwicklung von Behandlungen für Pilzinfektionen.

Synthese von Analogen

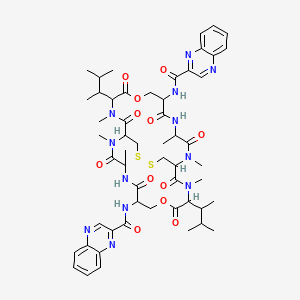

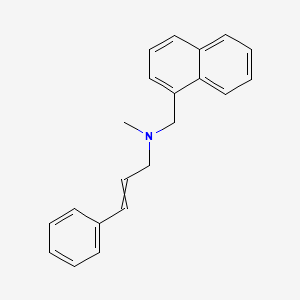

Die Synthese von this compound und seinen Analogen ist ein Gebiet der aktiven Forschung. Es wurden alternative Syntheserouten für this compound untersucht, mit dem Ziel, potenzielle Antimykotika zu entwickeln. Diese Verfahren beinhalten Mannich-artige Reaktionen und haben zur Entwicklung neuer Verbindungen mit signifikanter antifungaler Aktivität geführt {svg_4}.

Hemmung des Dermatophytenwachstums

This compound wird in der medizinischen Praxis zur Behandlung von Pilzerkrankungen der Haut eingesetzt, da es das Wachstum von Dermatophyten hemmen kann. Es ist in halbfesten Formulierungen und Hautlösungen erhältlich, die topisch auf die betroffenen Stellen aufgetragen werden {svg_5}.

Verbesserung der Penetration

Forschungsschwerpunkte liegen auf der Verbesserung der Penetration von this compound durch die Nagelbarriere. Die Anwendung physikalischer und chemischer verstärkender Faktoren, wie z. B. fraktionierter CO2-Laserbehandlung, hat gezeigt, dass die Nagelpenetration von this compound signifikant erhöht werden kann, was einen vielversprechenden Ansatz zur Verbesserung der Wirksamkeit von Antimykotika-Behandlungen darstellt {svg_6}.

Arzneimittel-Abgabesysteme

Die starken lipophilen Eigenschaften von this compound machen es zu einem geeigneten Kandidaten für die Aufnahme in Arzneimittel-Abgabesysteme zur Behandlung von Pilzerkrankungen der Haut. Die Entwicklung solcher Systeme ist entscheidend für die Erhöhung der Bioverfügbarkeit und Wirksamkeit des Arzneimittels {svg_7}.

Wirkmechanismus

Target of Action

Naftifine, an antifungal agent, primarily targets a broad spectrum of organisms including Trichophyton rubrum , Trichophyton mentagrophytes , Trichophyton tonsurans , Epidermophyton floccosum , and Microsporum canis , Microsporum audouini , and Microsporum gypseum . These organisms are responsible for various fungal infections such as tinea pedis, tinea cruris, and tinea corporis .

Mode of Action

Naftifine interferes with sterol biosynthesis by inhibiting the enzyme squalene 2,3-epoxidase . This inhibition results in decreased amounts of sterols, especially ergosterol , and a corresponding accumulation of squalene in the cells .

Biochemical Pathways

The primary biochemical pathway affected by Naftifine is the sterol biosynthesis pathway . By inhibiting the enzyme squalene 2,3-epoxidase, Naftifine disrupts the conversion of squalene to 2,3-oxidosqualene, leading to a shortage of ergosterol required for the formation of fungal cell membranes . This results in an accumulation of squalene, which can lead to damage of the fungal cell membranes .

Pharmacokinetics

Naftifine is almost completely metabolized in the human body, with a half-life of approximately 2-3 days .

Result of Action

The inhibition of squalene 2,3-epoxidase by Naftifine leads to a decrease in the synthesis of ergosterol, the primary sterol within the fungal membrane . This results in an increased accumulation of squalene in the cells . The shortage of ergosterol disrupts the formation of fungal cell membranes, leading to the death of the fungal cells .

Safety and Hazards

Eigenschaften

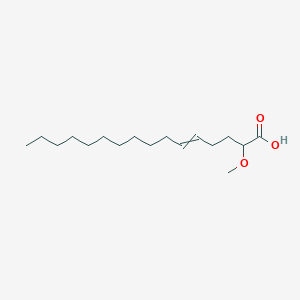

IUPAC Name |

(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20/h2-15H,16-17H2,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGNYLLQHRPOBR-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048545 | |

| Record name | Naftifine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65472-88-0 | |

| Record name | Naftifine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65472-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naftifine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065472880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naftifine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFTIFINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FB1TON47A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of naftifine?

A: Naftifine is an allylamine antifungal drug that acts by inhibiting the enzyme squalene epoxidase in fungal cells. [, , , , ] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. [, , ] Inhibition of squalene epoxidase leads to a depletion of ergosterol and an accumulation of squalene, disrupting membrane integrity and ultimately causing fungal cell death. [, , , , ]

Q2: Does naftifine have any other effects besides its antifungal activity?

A: Yes, in addition to its fungicidal action, naftifine also exhibits anti-inflammatory properties. [, , ] Studies have shown that naftifine can reduce superoxide production and inhibit polymorphonuclear leukocyte chemotaxis and endothelial adhesion. [, ] These anti-inflammatory effects contribute to the overall therapeutic benefit of naftifine in treating fungal skin infections. [, , ]

Q3: How quickly does naftifine exert its antifungal effects?

A: Naftifine demonstrates a rapid onset of action, with studies showing inhibition of sterol synthesis in Candida albicans within 10 minutes of exposure. [] This rapid fungicidal activity contributes to its clinical efficacy and may explain its effectiveness in shorter treatment durations compared to some other antifungals. [, ]

Q4: What is the chemical structure of naftifine?

A: Naftifine is an allylamine derivative with the chemical name (E)-N-methyl-N-(1-naphthylmethyl)-3-phenylprop-2-en-1-amine. [] It is often used in its hydrochloride salt form for pharmaceutical formulations.

Q5: What is the molecular formula and weight of naftifine hydrochloride?

A5: The molecular formula of naftifine hydrochloride is C21H21N • HCl, and its molecular weight is 323.85 g/mol.

Q6: What is the stability of naftifine in different formulations?

A: Naftifine's stability can be influenced by formulation factors. Studies have explored its incorporation into various delivery systems, including creams, gels, liniments, and nanoemulsions, to optimize stability and efficacy. [, , , , ] Research has focused on identifying compatible excipients and optimizing formulation parameters to ensure product stability over time. [, , , , ]

Q7: What types of fungal infections can naftifine treat?

A: Naftifine is primarily effective against dermatophytes, the fungi responsible for conditions like athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis). [, , , , , , , , ] Clinical studies have demonstrated the efficacy of naftifine cream and gel in treating these infections, showing high cure rates and significant improvement in symptoms. [, , , , , , , ]

Q8: How does the efficacy of naftifine compare to other antifungal agents?

A: Naftifine has shown comparable or superior efficacy to other antifungal agents, such as clotrimazole, econazole, bifonazole, miconazole, and tioconazole, in treating various dermatophytoses. [, , , , ] Notably, its rapid fungicidal action and potential for sustained clearance have been highlighted as advantages. [, ]

Q9: How does naftifine penetrate the skin to reach the site of infection?

A: Naftifine's lipophilic nature allows it to effectively penetrate the stratum corneum, the outermost layer of the skin. [, ] Studies utilizing in vitro and in vivo models have demonstrated its ability to achieve clinically relevant concentrations in the skin, explaining its efficacy in treating superficial fungal infections. [, , , ]

Q10: Is there evidence of resistance development to naftifine?

A: While the development of resistance to antifungal agents is a concern, studies have shown no increase in minimum inhibitory concentrations (MICs) for Trichophyton rubrum strains after repeated exposure to naftifine. [] This suggests a low potential for resistance development with naftifine, which is a positive attribute for its long-term use.

Q11: What is the safety profile of naftifine?

A: Naftifine is generally well-tolerated, with minimal systemic absorption after topical application. [, ] Clinical trials have reported few adverse effects, with the most common being mild and transient reactions at the application site, such as burning, stinging, or itching. [, , , , ]

Q12: How is naftifine metabolized in the body?

A: After either oral or topical administration, naftifine undergoes extensive metabolism, primarily in the liver. [] The major metabolic pathways involve N-dealkylation, oxidation, reduction, and conjugation. [] These processes lead to the formation of various metabolites, none of which possess significant antifungal activity. []

Q13: How is naftifine excreted from the body?

A: Following metabolism, naftifine and its metabolites are primarily excreted in the urine and bile. [] Studies in animals have shown that a majority of the administered dose is recovered in the excreta within a few days, indicating efficient elimination from the body. []

Q14: What strategies are being explored to enhance the delivery of naftifine?

A: Researchers are actively investigating novel drug delivery systems to improve naftifine's penetration into the skin and target specific areas of infection. [, , , ] These include:

- Microemulsions: These nano-sized carriers have shown promise in enhancing skin permeation of naftifine compared to conventional formulations. [, ]

- Nanoemulsions: Studies have explored clove oil-loaded nanoemulsions containing naftifine, aiming to combine their antifungal and anti-inflammatory properties for enhanced therapeutic effects. []

- Electrospun Nanofibers: Naftifine-loaded poly(vinyl alcohol)/sodium alginate nanofibrous mats have been developed, offering controlled drug release and potential for topical application. []

Q15: What analytical techniques are used to quantify naftifine in biological samples?

A: High-performance liquid chromatography (HPLC) with UV detection is commonly employed to measure naftifine concentrations in plasma. [] For the analysis of naftifine metabolites in urine, gas chromatography (GC) with flame ionization detection, often after derivatization, is a preferred method. [] These techniques allow for sensitive and specific quantification of the drug and its metabolites in biological matrices.

Q16: What are potential future research directions for naftifine?

A16: Ongoing research continues to explore and optimize naftifine's therapeutic potential. Key areas of focus include:

- Combination therapies: Investigating the synergistic effects of naftifine with other antifungals or anti-inflammatory agents for enhanced efficacy and reduced treatment duration. []

- Novel delivery systems: Developing and refining targeted delivery systems, such as nanoparticles or liposomes, to improve drug penetration and reduce side effects. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid ethyl ester](/img/structure/B1207880.png)

![7-ethyl-1-[(phenylmethyl)amino]-3-(1-piperidinyl)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile](/img/structure/B1207881.png)